![molecular formula C8H5Cl2NO3S B12859704 2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)
2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of both chloromethyl and sulfonyl chloride functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of ortho-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be done by reacting the chloromethylated benzoxazole with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Electrophilic Substitution: The sulfonyl chloride group can react with nucleophiles to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Electrophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols can be used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.
Electrophilic Substitution: Formation of sulfonamides or sulfonates.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
科学的研究の応用
2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is used in the development of advanced materials such as polymers and coatings with specific properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The sulfonyl chloride group can also react with nucleophiles, forming stable sulfonamide or sulfonate linkages that can alter the biological activity of target molecules.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
Benzo[d]oxazole-5-sulfonyl chloride: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
2-(Methyl)benzo[d]oxazole-5-sulfonyl chloride: The methyl group is less reactive compared to the chloromethyl group, affecting its reactivity in chemical reactions.
Uniqueness
2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride is unique due to the presence of both chloromethyl and sulfonyl chloride functional groups, which provide a wide range of reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate for the development of diverse chemical and biological compounds.
特性
分子式 |
C8H5Cl2NO3S |
|---|---|
分子量 |
266.10 g/mol |
IUPAC名 |
2-(chloromethyl)-1,3-benzoxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2NO3S/c9-4-8-11-6-3-5(15(10,12)13)1-2-7(6)14-8/h1-3H,4H2 |
InChIキー |
AFDNLEFLYSKPIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(O2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


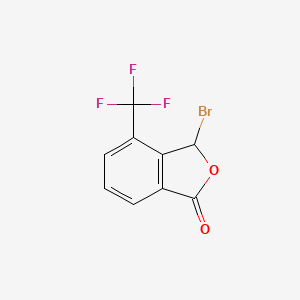

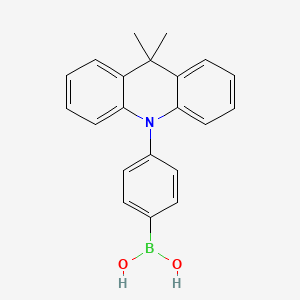
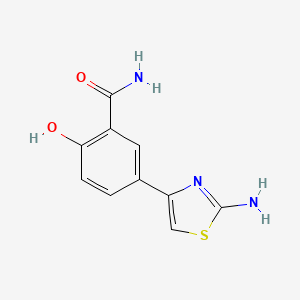
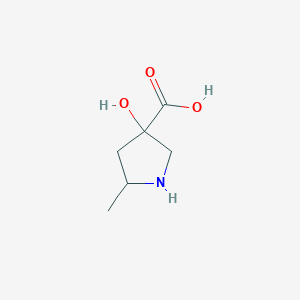

![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)
![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)
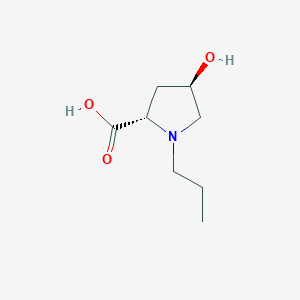
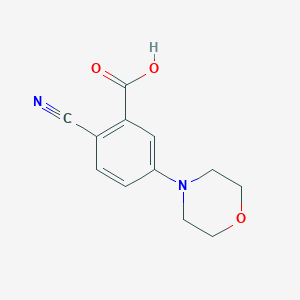
![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)

